molecular formula C16H20O B049145 4-(1-Adamantyl)phenol CAS No. 29799-07-3

4-(1-Adamantyl)phenol

Cat. No. B049145
CAS RN: 29799-07-3
M. Wt: 228.33 g/mol
InChI Key: KZMYFIUFUAOZHP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-(1-Adamantyl)phenol is primarily achieved through the Friedel-Crafts reaction, which involves the alkylation of phenol with 1-bromoadamantane. This process has been optimized to produce adamantyl-substituted phenolic polymers with varying properties based on the reaction conditions, such as the amount of paraformaldehyde, reaction time, and catalysts used (Jensen, Grimsley, & Mathias, 1996).

Molecular Structure Analysis

The molecular structure of this compound has been characterized using various spectroscopic methods. Its adamantyl group attachment to the phenol moiety introduces rigidity and significantly influences the compound's physical and chemical properties. This structural aspect is crucial in its applications in polymer synthesis and material science.

Chemical Reactions and Properties

This compound participates in various chemical reactions, including polymerization and the formation of cyclic compounds. Its unique structure enables the synthesis of polymers with high glass transition temperatures and thermal stability. The compound's ability to undergo specific reactions has been explored for synthesizing polyimides and polyamides with desirable thermal and mechanical properties (Kwak, Yeon, & Yoon, 2006).

Physical Properties Analysis

The physical properties of this compound, such as its solubility, melting point, and glass transition temperature, are significantly influenced by its adamantyl group. This influence is evident in the synthesis of polymers and materials where the compound acts as a precursor. Its role in enhancing the thermal stability and glass transition temperatures of polymers is particularly noted.

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity and stability, are critical in its applications across various fields. Its thermal stability has been extensively studied, showing that it surpasses that of related compounds such as 4-tert-butylphenol. The rate constants and parameters for its thermal degradation have been determined, highlighting its superior stability (Shakun et al., 2020).

Scientific Research Applications

  • HDAC Inhibition and Antitumor Activities : It serves as an HDAC inhibitor, exhibiting antiproliferative and proapoptotic effects, and has potential as an antitumor agent (R. Cincinelli et al., 2014).

  • Material Science : It is used in the synthesis of novel electroactive aromatic polyamides and polyimides, which show strong UV-vis absorption and photoluminescence properties (S. Hsiao et al., 2009). Additionally, 4-(1-adamantyl)-phenol is used to enhance the thermal properties of novel adamantane-modified polybenzoxazine structures, such as glass-transition temperature and decomposition temperature (Yi‐Che Su et al., 2004).

  • Pharmacology : It acts as a new pharmacophore for selective retinoids for retinoic acid receptor subtypes, like RAR gamma (B. Charpentier et al., 1995). The derivative KVM-97 inhibits oxygen consumption and has uncoupling effects in Pseudomonas aeruginosa cells (D. Dudikova et al., 2018). It also exhibits anti-trypanosomal activity, with the phenoxy acetohydroxamic derivative being particularly noteworthy (Angeliki-Sofia Foscolos et al., 2022).

  • Polymer Chemistry : 4-(1-adamantyl)phenol derivatives are used in synthesizing monomers and copolymers with styrene and methyl methacrylate (L. Mathias et al., 2001). Adamantylphenols with specific bridge groups exhibit maximal antioxidant activity (V. Sokolenko et al., 2002).

  • Antiviral and Antimicrobial Properties : It has been identified for its antiviral activity and can be synthesized into various derivatives (V. Shvedov et al., 1980). Additionally, it shows potent in vitro antimicrobial activity (Y. V. Korotkii et al., 2009).

  • Estrogenic Activity : It has been shown to possess more potent estrogenic activity than typical estrogenic alkylphenols (Y. Yamakoshi et al., 2000).

  • Thermal Stability : The thermal stability of this compound significantly surpasses that of its analogs in certain temperature ranges (V. A. Shakun et al., 2020).

Safety and Hazards

The safety data sheet for 4-(1-Adamantyl)phenol indicates that it is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

4-(1-adamantyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O/c17-15-3-1-14(2-4-15)16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13,17H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZMYFIUFUAOZHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50183938
Record name 4-(1-Adamantyl)phenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

29799-07-3
Record name 4-(1-Adamantyl)phenol
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Record name 29799-07-3
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Record name 4-(1-Adamantyl)phenol
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Record name 4-(1-Adamantyl)phenol
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Record name 4-(1-ADAMANTYL)PHENOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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